molecular formula C15H17N5O4 B2715927 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034445-12-8

6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2715927
CAS No.: 2034445-12-8
M. Wt: 331.332
InChI Key: HIJUFBNQAFQTTF-UHFFFAOYSA-N
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Description

6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound characterized by its unique structural features and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one generally involves multi-step organic reactions. Key steps often include nucleophilic substitution, cyclization, and functional group modifications to introduce the desired pyridazine and pyrrolidine components.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for high yield and purity, leveraging advanced catalysts and automated reaction setups. Each step's conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound might undergo oxidation reactions, particularly at the methoxy group.

  • Reduction: : Certain functional groups can be reduced under suitable conditions, altering the compound's properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridazine ring.

Common Reagents and Conditions

Reagents like hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions. Typical conditions involve controlled pH, ambient or slightly elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Chemistry

In chemical research, this compound might serve as a precursor for developing new materials or as a catalyst in specific reactions due to its unique structure.

Biology

In biological studies, derivatives of this compound could act as probes to study enzyme interactions or cellular pathways.

Medicine

Potential medicinal applications include exploring its role as a lead compound in drug discovery, targeting specific enzymes or receptors related to diseases.

Industry

Industrially, this compound might be used in developing new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism by which 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, it could bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context, such as whether it's acting as an inhibitor, activator, or substrate.

Comparison with Similar Compounds

Similar Compounds

Compounds like 6-methoxypyridazine, pyrrolidine derivatives, and other pyridazinones share structural similarities.

Uniqueness

Conclusion

The compound 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out for its intricate structure and the diverse range of reactions it can undergo, positioning it as a valuable player in scientific research and industrial applications. Its synthesis and functional versatility make it a topic of interest for continued exploration in chemistry, biology, medicine, and beyond.

Properties

IUPAC Name

6-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-19-14(21)6-3-11(18-19)15(22)20-8-7-10(9-20)24-13-5-4-12(23-2)16-17-13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJUFBNQAFQTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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